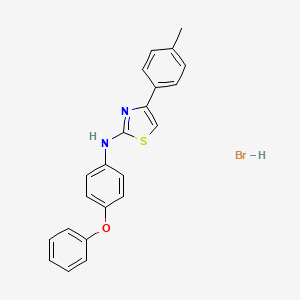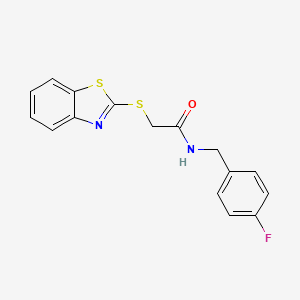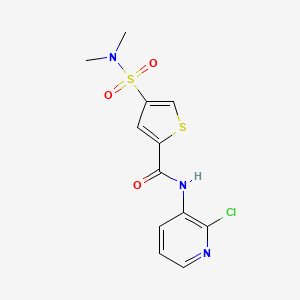
4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a phenyl group, and a phenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 4-methylbenzaldehyde with thiourea in the presence of a base to form the thiazole ring. This intermediate is then reacted with 4-phenoxyaniline under specific conditions to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistency and efficiency. The process may include steps such as crystallization, filtration, and purification to obtain the compound in its desired form. Quality control measures are implemented to ensure that the final product meets the required specifications.
化学反应分析
Types of Reactions
4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenyl and phenoxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted phenyl and phenoxy derivatives.
科学研究应用
4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
- 4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine
- 4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrochloride
Uniqueness
4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide is unique due to its specific combination of functional groups and the presence of the hydrobromide salt. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, which can influence its suitability for specific uses.
属性
IUPAC Name |
4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS.BrH/c1-16-7-9-17(10-8-16)21-15-26-22(24-21)23-18-11-13-20(14-12-18)25-19-5-3-2-4-6-19;/h2-15H,1H3,(H,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWFAXNNXNVAKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[benzyl(phenylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)benzamide](/img/structure/B5194249.png)
![6-methyl-N-(2-methylphenyl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5194264.png)
![N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE](/img/structure/B5194283.png)
![5-[(3-chloro-4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B5194288.png)
![N-(3-chloro-4-methylphenyl)-3-(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B5194291.png)
![4-{2-fluoro-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine](/img/structure/B5194313.png)
![methyl (2S,4S,5R)-5-(2-fluorophenyl)-1-methyl-4-[2-(2-methylphenyl)ethylcarbamoyl]pyrrolidine-2-carboxylate](/img/structure/B5194324.png)
![N-[1-(3-methylphenyl)-4-piperidinyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5194325.png)

![2-Methyl-1-[(2-prop-2-enoxyphenyl)methyl]piperidine](/img/structure/B5194345.png)
![3-[4-(ETHYLSULFAMOYL)PHENYL]-N-[(PYRIDIN-4-YL)METHYL]PROPANAMIDE](/img/structure/B5194357.png)

![6-ETHYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE](/img/structure/B5194365.png)
![1-[(2-bromophenyl)methyl]-4-pyridin-2-ylpiperazine](/img/structure/B5194373.png)
